3-(Dimethylamino)-N-((dimethylamino)methyl)propionamide

Beschreibung

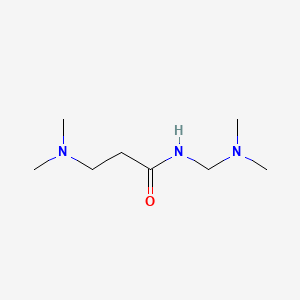

3-(Dimethylamino)-N-((dimethylamino)methyl)propionamide (CAS: MFCD01695994) is a tertiary amine-containing amide with the molecular formula C₇H₁₅N₃O and a molecular weight of 157.22 g/mol . Structurally, it features a propionamide backbone substituted with two dimethylamino groups: one at the β-position of the carbonyl and another on the amide nitrogen (Fig. 1).

Eigenschaften

CAS-Nummer |

52657-30-4 |

|---|---|

Molekularformel |

C8H19N3O |

Molekulargewicht |

173.26 g/mol |

IUPAC-Name |

3-(dimethylamino)-N-[(dimethylamino)methyl]propanamide |

InChI |

InChI=1S/C8H19N3O/c1-10(2)6-5-8(12)9-7-11(3)4/h5-7H2,1-4H3,(H,9,12) |

InChI-Schlüssel |

OCKMRLVOECMKCY-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CCC(=O)NCN(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-(dimethylamino)-N-((dimethylamino)methyl)propionamide generally involves the formation of an amide bond between a propionic acid derivative and dimethylamino-containing amines. The presence of two dimethylamino substituents suggests the use of dimethylamine or its derivatives in the synthetic route. While direct literature specifically detailing this compound's synthesis is limited, analogous compounds with similar structures are typically prepared via amide coupling reactions involving carboxylic acid derivatives and dimethylaminoalkylamines.

Reported Synthetic Routes and Key Reactions

Amide Formation via Peptide Coupling

A common approach involves peptide coupling reactions, where a carboxylic acid or activated ester reacts with an amine to form the amide bond. The use of coupling reagents such as PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) and bases like triethylamine in dry solvents such as dimethylformamide (DMF) has been reported for structurally related compounds. This method allows for mild conditions and good yields.

N-Methylation and Aminoalkylation

The introduction of dimethylamino groups can be achieved through N-methylation reactions or by using dimethylaminoalkylamines as starting materials. Displacement reactions and reductive amination are also possible routes to install the N-((dimethylamino)methyl) substituent.

Specific Preparation Method from Patent Literature (Related Compound)

Although direct preparation of 3-(dimethylamino)-N-((dimethylamino)methyl)propionamide is scarcely detailed, a related compound, 3-amino-2,2-dimethylpropionamide, has been synthesized through multi-step methods involving esterification, protection, oxidation, and amidation steps. The general sequence includes:

- Step 1: Esterification of hydroxymethyl trimethylacetic acid with methanol under acid catalysis to form methyl esters.

- Step 2: Protection of hydroxyl groups via reaction with acyl chlorides.

- Step 3: Ammonolysis to convert esters to amides.

This multi-step approach, although for a different but structurally related compound, demonstrates the complexity and necessity of protection/deprotection strategies in preparing such amides.

Comparative Table of Preparation Methods

Detailed Experimental Insights

Peptide Coupling Protocol (Adapted from Related Analogues)

- Dissolve the carboxylic acid derivative and amine (such as dimethylaminoethylamine) in dry DMF.

- Add PyBOP as the coupling reagent and triethylamine as the base.

- Stir the reaction mixture at room temperature for 2 hours.

- Remove the solvent under vacuum.

- Purify the crude product by preparative high-performance liquid chromatography (Prep-HPLC) to obtain the target amide compound.

Esterification and Ammonolysis (From Patent Methodology)

- Reflux hydroxymethyl trimethylacetic acid with methanol and catalytic sulfuric acid for 6 hours.

- Remove methanol by distillation and neutralize the reaction mixture.

- Extract the ester product with ethyl acetate and dry over anhydrous sodium sulfate.

- React the ester with ammonia solution under reflux to convert to the amide.

- Isolate the amide by concentration and purification steps.

N-Methylation and Displacement for Amide Derivatives

- Employ peptide coupling followed by N-methylation using methyl iodide or formaldehyde and a reducing agent.

- Utilize displacement reactions to introduce dimethylaminoethyl groups.

- Optimize reaction conditions including solvent, base, and temperature to maximize yield.

- Purify final products by silica gel chromatography.

Summary and Recommendations

The preparation of 3-(dimethylamino)-N-((dimethylamino)methyl)propionamide primarily relies on amide bond formation strategies involving carboxylic acid derivatives and dimethylamino-containing amines. The most practical and scalable methods involve peptide coupling reactions using reagents like PyBOP under mild conditions, followed by purification via preparative chromatography.

Multi-step synthetic routes involving esterification, protection, and ammonolysis are also effective but more complex and time-consuming. N-methylation and displacement reactions provide additional flexibility to introduce the dimethylamino substituents.

For industrial or large-scale synthesis, optimizing coupling reagents, solvent systems, and purification protocols is crucial to achieve high yield and purity. Further research and development could focus on direct, one-pot synthesis methods to streamline production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dimethylamino)-N-((dimethylamino)methyl)propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary amines.

Wissenschaftliche Forschungsanwendungen

3-(Dimethylamino)-N-((dimethylamino)methyl)propionamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Industry: The compound is used in the production of agrochemicals, surfactants, and water treatment chemicals.

Wirkmechanismus

The mechanism of action of 3-(Dimethylamino)-N-((dimethylamino)methyl)propionamide involves its interaction with specific molecular targets. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in covalent bonding with reactive sites on proteins or enzymes, leading to modifications in their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing dimethylamino or amide functional groups. Key distinctions in molecular structure, physical properties, and applications are highlighted.

Amine Derivatives

- 3-(Dimethylamino)propylamine (DMAPA) Formula: C₅H₁₄N₂ | MW: 102.18 g/mol Properties: Liquid (BP 132–140°C), water-soluble . Applications: Epoxy resin curing agent, polyurethane catalyst, corrosion inhibitor . Key Difference: DMAPA is a diamine, more reactive in crosslinking reactions compared to the amide-based target compound.

- N-[3-(Dimethylamino)propyl]myristamide (DMAPMA) Formula: C₁₉H₄₀N₂O | MW: 312.53 g/mol Properties: Solid (mp 49–51°C), low polarity . Applications: Surfactant in personal care products . Key Difference: The long alkyl chain in DMAPMA enhances lipophilicity, unlike the shorter propionamide chain in the target compound.

Amide Derivatives

- 2,2-Dimethyl-N-pyridin-2-yl-propionamide Formula: C₁₀H₁₄N₂O | MW: 178.23 g/mol Properties: Solid (mp 71–75°C), pyridine substituent enhances aromatic interactions . Applications: Pharmaceutical intermediate .

- 3-(N,N-Dimethylamino)propionic Acid Formula: C₅H₁₁NO₂ | MW: 117.15 g/mol Properties: Carboxylic acid functionality, higher polarity . Applications: Chemical intermediate for ester/amide synthesis . Key Difference: Acidic group enables salt formation, unlike the neutral amide group in the target compound.

Ester Derivatives

- Applications: Organic synthesis intermediate . Key Difference: Ester functionality hydrolyzes more readily than the stable amide bond in the target compound.

Data Table: Comparative Analysis

Research Findings and Functional Insights

- Reactivity : The target compound’s amide groups reduce nucleophilicity compared to amines like DMAPA, making it more stable but less reactive in crosslinking .

- Solubility: Dual dimethylamino groups likely enhance water solubility compared to mono-substituted analogs (e.g., DMAPMA) .

- Thermal Stability: Amide bonds confer higher thermal stability than esters (e.g., Methyl 3-(dimethylamino)-2-methylpropanoate) .

- Potential Applications: Inferred uses include drug delivery (amide bonds in APIs) or polymer monomers, leveraging hydrogen bonding from amides .

Biologische Aktivität

3-(Dimethylamino)-N-((dimethylamino)methyl)propionamide, a compound with significant biological activity, has been studied for its potential therapeutic effects, particularly in the fields of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activities, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes two dimethylamino groups that contribute to its biological activity through interactions with various molecular targets.

The mechanism of action for 3-(Dimethylamino)-N-((dimethylamino)methyl)propionamide involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes, potentially affecting metabolic pathways in cancer cells. For instance, it may interact with protein arginine methyltransferases (PRMTs), which are implicated in tumorigenesis .

- Receptor Modulation : It can bind to various receptors, modulating their activity. This interaction can lead to altered signal transduction pathways that affect cell proliferation and survival.

Anticancer Activity

Research has indicated that 3-(Dimethylamino)-N-((dimethylamino)methyl)propionamide exhibits anticancer properties. In vitro studies have shown:

- Inhibition of Cancer Cell Proliferation : The compound has been tested against several cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations .

- Induction of Apoptosis : Studies have suggested that the compound can induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it has shown potential in reducing inflammation markers, indicating a possible therapeutic application in inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that 3-(Dimethylamino)-N-((dimethylamino)methyl)propionamide possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's effectiveness varies based on concentration and specific bacterial strains tested .

Case Study 1: Anticancer Efficacy

A study published in Nature Communications evaluated the efficacy of 3-(Dimethylamino)-N-((dimethylamino)methyl)propionamide in MTAP-deleted cancer cells. The results indicated that the compound selectively inhibited growth in these cells compared to normal cells, highlighting its potential as a targeted therapy for specific cancer types .

Case Study 2: Mechanistic Insights

Another research article focused on the mechanistic insights into how this compound interacts with PRMT5. Using fluorescence polarization assays, it was found that the compound had an IC50 value of approximately 12 µM, indicating effective binding and inhibition of PRMT5 activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 3-(Dimethylamino)-N-((dimethylamino)methyl)propionamide | Structure | Anticancer, Anti-inflammatory | 12 |

| N,N-Dimethyl-4-aminopyridine | Structure | Enzyme inhibitor | 10 |

| Soloxolone N-3-(Dimethylamino)propylamide | Structure | Multidrug resistance reversal | 15 |

Q & A

Basic: What are the standard synthetic routes for 3-(Dimethylamino)-N-((dimethylamino)methyl)propionamide, and how are intermediates characterized?

The compound is typically synthesized via acylation or alkylation reactions involving dimethylamino-containing precursors. For example, cyanoethylation of dimethylamine followed by nitrile reduction is a common pathway for analogous compounds like 3-(dimethylamino)propylamine . Key intermediates (e.g., N-Boc-protected glycine derivatives) are characterized using FT-IR (to confirm functional groups like amides), NMR (to verify dimethylamino proton environments), and mass spectrometry (for molecular weight validation). Reaction progress is monitored via TLC or HPLC .

Advanced: How can reaction conditions be optimized to mitigate competing pathways during the synthesis of tertiary amine derivatives?

Competing side reactions (e.g., over-alkylation or solvolysis) are minimized by:

- Temperature control : Lower temperatures (0–20°C) reduce unintended nucleophilic substitutions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while toluene is used for reflux-driven reactions to remove byproducts like water .

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems.

- Stoichiometric precision : Excess dimethylamine is avoided to prevent polysubstitution .

Basic: What safety protocols are critical when handling dimethylamino-containing compounds?

- Ventilation : Use fume hoods to prevent inhalation of volatile amines (e.g., dimethylaminopropylamine, which has an ammoniacal odor and causes respiratory irritation) .

- PPE : Nitrile gloves and lab coats are mandatory due to skin corrosion risks (GHS Category 1B) .

- First aid : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .

Advanced: How can computational modeling predict the reactivity of 3-(Dimethylamino)-N-((dimethylamino)methyl)propionamide in nucleophilic reactions?

- DFT calculations : Predict charge distribution at nitrogen atoms to identify nucleophilic sites. For example, the dimethylamino group’s lone pair availability is modeled using Gaussian software.

- Molecular dynamics simulations : Assess steric hindrance around reactive centers to design derivatives with improved reaction kinetics .

- pKa estimation : Tools like ChemAxon predict basicity (e.g., pKa ~9–10 for dimethylamino groups), guiding pH-dependent reaction design .

Basic: What analytical techniques are suitable for quantifying impurities in this compound?

- HPLC-MS : Detects low-abundance impurities (e.g., unreacted starting materials) with a C18 column and acetonitrile/water gradient .

- GC-FID : Monitors volatile byproducts (e.g., residual amines) after derivatization.

- 1H-NMR integration : Quantifies dimethylamino group integrity and detects degradation products like oxidized amines .

Advanced: How do steric and electronic effects influence the compound’s stability under acidic conditions?

- Steric effects : Bulky dimethylamino groups hinder protonation at the amide nitrogen, reducing hydrolysis rates.

- Electronic effects : Electron-donating dimethyl groups increase basicity of adjacent amines, making the compound prone to salt formation in acidic media. Stability studies (e.g., stress testing at pH 1–3) combined with LC-UV/vis track degradation pathways .

Basic: What are the primary applications of this compound in academic research?

- Organic synthesis : As a bifunctional building block for heterocycles (e.g., pyridinones) via cyclocondensation .

- Catalysis : Tertiary amines act as ligands in metal-catalyzed cross-coupling reactions .

- Bioconjugation : The amide group facilitates coupling to biomolecules (e.g., peptides) for probe development .

Advanced: How can contradictory crystallography data from solvated vs. non-solvated forms be resolved?

- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures (e.g., ethanol solvates vs. anhydrous forms) .

- Thermogravimetric analysis (TGA) : Quantify solvent loss during heating to confirm solvate stoichiometry.

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds in solvates) to explain polymorphism .

Basic: What solvent systems are optimal for recrystallization?

- Ethanol/water mixtures : Provide moderate polarity for gradual crystal growth, minimizing inclusion of solvent molecules .

- Diethyl ether : Induces rapid precipitation for amorphous-free crystals.

- Crystallization monitoring : Use hot-stage microscopy to track nucleation and avoid oiling-out .

Advanced: What strategies enable regioselective functionalization of the dimethylamino groups?

- Protecting groups : Temporarily block one dimethylamino site using Boc or Fmoc groups.

- pH-dependent reactions : At pH 7–8, the less hindered amine reacts preferentially in alkylation.

- Transition metal catalysis : Pd-mediated cross-coupling targets specific positions without disturbing adjacent amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.